6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
Description
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEAGIJNSMAJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 6’ position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Spirocyclization: The brominated indole undergoes a cyclopropanation reaction with a suitable cyclopropane precursor, such as diazomethane or a cyclopropylcarbene, under controlled conditions to form the spiro linkage.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the bromine atom or the cyclopropane ring, using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dehalogenated or reduced spirocyclic compounds.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 6'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride. For instance, derivatives of spirocyclic compounds have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's ability to interact with bacterial DNA gyrase has been noted, which could lead to effective treatments for resistant bacterial infections .
Cancer Research
The compound's structural characteristics may also contribute to anticancer research. Spirocyclic indoles are known for their ability to inhibit specific cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways . This opens avenues for further exploration of this compound in oncology.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to synthesize more complex molecules through various reactions, including cycloadditions and functional group transformations. This capability is crucial in the development of pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spirocyclic compounds related to this compound. These compounds exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study concluded that modifications on the spirocyclic framework could enhance antimicrobial efficacy .
Case Study 2: Cancer Cell Apoptosis
A research team investigated the effects of spirocyclic indoles on human cancer cell lines. The findings indicated that these compounds could trigger apoptosis via mitochondrial pathways. The study highlighted the potential of this compound as an anticancer agent due to its ability to disrupt cellular homeostasis .
Mechanism of Action
The exact mechanism of action of 6’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The spirocyclic structure can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Ring Variations
(a) 6'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] Hydrochloride
- Key Difference : Cyclopentane replaces cyclopropane in the spiro system.
- Increased ring size may reduce conformational rigidity, affecting target binding affinity.
- Availability : Discontinued (CymitQuimica catalogue) .
(b) 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Hydrochloride
- Key Differences: Spiro cyclobutane ring instead of cyclopropane. Isoquinoline core replaces indole, altering nitrogen positioning and electronic properties.
- Implications: Isoquinoline’s aromatic system may enhance π-π stacking interactions with biological targets. Cyclobutane’s intermediate strain could balance reactivity and stability .
- Availability : Discontinued across all package sizes .
Substituent Position Variations
5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Hydrochloride
Core Heterocycle Variations
6'-Bromo-1',2'-dihydrospiro[tetrahydropyran-4,3'-pyrrolo[3,2-b]pyridine]-2'-one
Critical Analysis of Structural and Commercial Trends
- Spiro Ring Size : Smaller rings (e.g., cyclopropane) impose synthetic challenges but offer rigidity for precise target engagement. Larger rings (e.g., cyclopentane) ease synthesis but may reduce binding specificity .
- Substituent Positioning : Bromine at 6' versus 5' alters electronic density distribution, impacting interactions with hydrophobic pockets in biological targets .
Limitations and Discrepancies in Evidence
- Molecular Formula Conflicts : and report C₁₂H₁₂O₃ for the base form, which conflicts with the expected formula (C₁₀H₉BrN₂) based on the structural name. This may indicate cataloguing errors or misalignment between data sources .
- Biological Data Gaps: No explicit pharmacological or pharmacokinetic data are provided, limiting mechanistic insights.
Biological Activity
6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride (CAS No. 2044870-98-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the spirocyclic class of compounds, which are known for their diverse pharmacological properties. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11BrClN
- Molecular Weight : 260.56 g/mol
- IUPAC Name : 6'-bromospiro[cyclopropane-1,3'-indoline]
- Purity : 95% .
Anticancer Activity
Recent studies have evaluated the anticancer potential of derivatives related to spirocyclic compounds. While specific data on this compound is limited, related compounds have shown significant cytotoxic effects against various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 4r | RKO | 60.70 |
| Derivative 4s | PC-3 | 49.79 |
| Derivative 4k | HeLa | 78.72 |
These derivatives exhibited inhibition rates exceeding 50% in sensitive cell lines like RKO and HeLa, indicating promising anticancer properties .
Antimicrobial Activity
Cyclopropane-containing compounds have demonstrated notable antimicrobial properties. Research indicates that certain derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| F5 | Staphylococcus aureus | 32 |
| F36 | Candida albicans | 16 |
These findings suggest that spirocyclic compounds may serve as effective antimicrobial agents .
The mechanisms underlying the biological activities of spirocyclic compounds are multifaceted. They may involve:
- Induction of apoptosis in cancer cells.
- Disruption of microbial cell membrane integrity.
- Inhibition of specific enzyme pathways crucial for cell survival.
The exact pathways for this compound remain to be fully elucidated but are likely similar to those observed in related compounds.
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on various derivatives found that certain modifications to the spirocyclic structure enhanced cytotoxicity against cancer cells significantly. The derivatives were tested using the MTS assay, measuring cellular viability post-treatment .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several cyclopropane derivatives against common pathogens. The results indicated that modifications in the side chains could lead to increased efficacy against both bacterial and fungal strains .
Q & A
Basic: What are the validated synthetic routes for 6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclopropanation of indole derivatives followed by bromination and hydrochlorination. For example, 6-bromoindole precursors (e.g., 6-Bromo-1H-indole-3-carboxylic acid ) can undergo spirocyclization with cyclopropane intermediates. Key steps include:
- Cyclopropanation : Use of diethylzinc or transition-metal catalysts to form the strained cyclopropane ring .
- Bromination : Electrophilic substitution at the indole's 6-position using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .
- Hydrochloride Salt Formation : Acidic workup with HCl in ethanol or dichloromethane .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equiv. NBS) and solvent polarity (e.g., DCM vs. THF) to minimize byproducts .
Advanced: How does the cyclopropane ring's strain influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The cyclopropane ring introduces significant angle strain (~60° vs. ideal 109.5° for sp³ carbons), increasing susceptibility to ring-opening reactions. For example:
- Nucleophilic Attack : Strong nucleophiles (e.g., amines, alkoxides) target the strained C–C bonds, leading to ring expansion or fragmentation .
- Regioselectivity : Attack occurs preferentially at the less substituted carbon due to steric and electronic factors .
Methodology : Use DFT calculations (e.g., Gaussian 09) to map transition states and predict regiochemistry. Validate experimentally via LC-MS to track intermediates .
Basic: What analytical techniques are most effective for confirming the spirocyclic structure and purity?
Answer:
- X-ray Crystallography : Resolves the spirojunction geometry and confirms the cyclopropane-indole fusion (e.g., dihedral angles <10° between rings) .
- NMR Spectroscopy :
- HPLC-MS : Quantify purity (>95%) and detect halogenated byproducts (e.g., dibromo derivatives) .
Advanced: How can conflicting spectral data (e.g., NMR shifts vs. X-ray results) be resolved for this compound?
Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformers.
- Variable Temperature NMR : Probe tautomeric equilibria by cooling samples to –40°C .
- Solid-State NMR : Compare with X-ray data to assess packing influences .
- Computational Modeling : Use software like Spartan to simulate NMR chemical shifts for proposed conformers .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential HCl vapor release during salt formation .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: What strategies are used to assess this compound's pharmacokinetic properties in drug discovery?
Answer:
- LogP Measurement : Determine lipophilicity via reverse-phase HPLC (C18 column) to predict membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify free fraction .
Basic: How can synthetic byproducts (e.g., over-brominated derivatives) be identified and mitigated?
Answer:
- LC-MS Screening : Detect higher m/z ions (e.g., +79 Da for dibromo species) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
- Reaction Control : Use substoichiometric bromine reagents and inert atmospheres to suppress radical side reactions .
Advanced: What computational methods predict the compound's interaction with biological targets (e.g., serotonin receptors)?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in receptor active sites (e.g., 5-HT2A) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .
- QSAR Models : Corrogate substituent effects (e.g., bromine’s electronegativity) on receptor affinity .
Basic: How does this compound compare structurally to related spirocyclic indole derivatives?
Answer:
- Key Differences :
- Analytical Comparison : Overlay ¹H NMR spectra or XRD structures to highlight substituent effects .
Advanced: What mechanistic insights explain the compound’s instability under basic conditions?
Answer:
Base-induced deprotonation of the indole NH (pKa ~17) triggers cyclopropane ring-opening via retro-aldol pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
